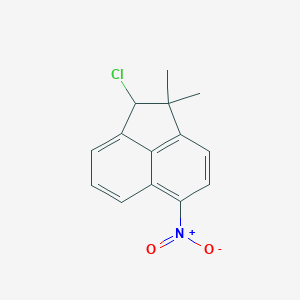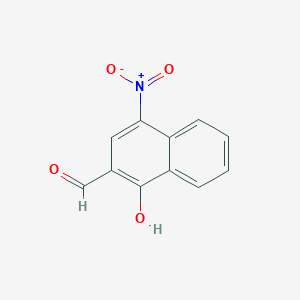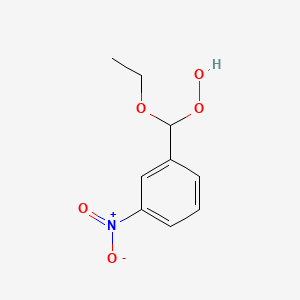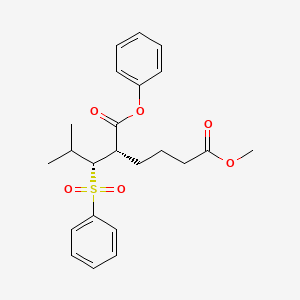
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- is a complex organic compound with a unique structure. This compound is characterized by the presence of a hexanedioic acid backbone, substituted with a 2-methyl-1-(phenylsulfonyl)propyl group and a 6-methyl 1-phenyl ester group. The (R*,S*)- notation indicates that the compound has stereoisomers, which are molecules that have the same molecular formula but differ in the spatial arrangement of atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- involves multiple steps. The initial step typically involves the preparation of the hexanedioic acid backbone, followed by the introduction of the 2-methyl-1-(phenylsulfonyl)propyl group and the 6-methyl 1-phenyl ester group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Applications De Recherche Scientifique
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism by which Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester: This compound is similar in structure but may differ in the stereochemistry or specific substituents.
Hexanedioic acid derivatives: Other derivatives of hexanedioic acid with different substituents can have similar properties and applications.
Uniqueness
The uniqueness of Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
112375-46-9 |
|---|---|
Formule moléculaire |
C23H28O6S |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
6-O-methyl 1-O-phenyl (2S)-2-[(1R)-1-(benzenesulfonyl)-2-methylpropyl]hexanedioate |
InChI |
InChI=1S/C23H28O6S/c1-17(2)22(30(26,27)19-13-8-5-9-14-19)20(15-10-16-21(24)28-3)23(25)29-18-11-6-4-7-12-18/h4-9,11-14,17,20,22H,10,15-16H2,1-3H3/t20-,22-/m1/s1 |
Clé InChI |
RXXUDTRXSQIXKY-IFMALSPDSA-N |
SMILES isomérique |
CC(C)[C@H]([C@@H](CCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(CCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



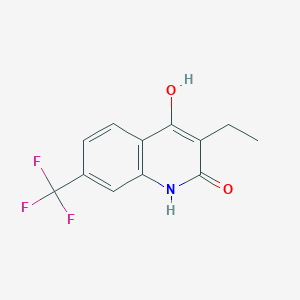
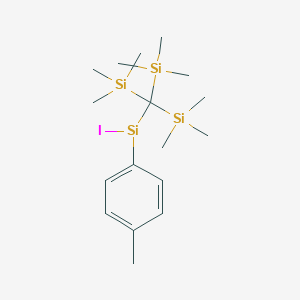
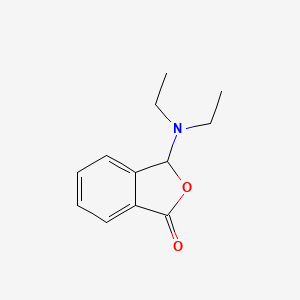
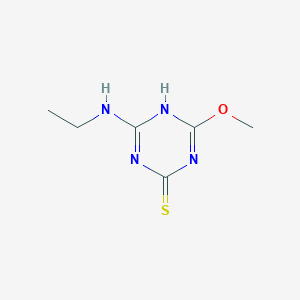
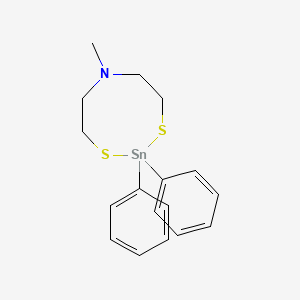
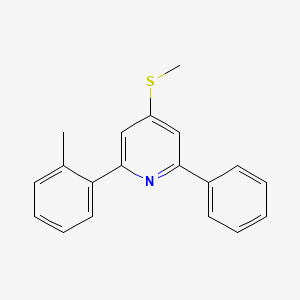
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)
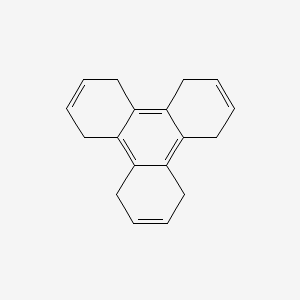
![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
